molecular formula C5H10Br2 B8254266 (4S)-1,4-dibromopentane

(4S)-1,4-dibromopentane

Cat. No.: B8254266
M. Wt: 229.94 g/mol
InChI Key: CNBFRBXEGGRSPL-YFKPBYRVSA-N
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Description

(4S)-1,4-Dibromopentane (CAS 626-87-9) is a chiral alkyl dihalide with the molecular formula C₅H₁₀Br₂. Its stereochemistry arises from the (4S) configuration, distinguishing it from the racemic mixture. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched compounds such as pheromones, alkaloids (e.g., indolizidines), and Boc-protected amino acids .

Properties

IUPAC Name

(4S)-1,4-dibromopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBFRBXEGGRSPL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A prominent method for synthesizing 1,4-dibromopentane involves the ring-opening bromination of 2-methyltetrahydrofuran (2-MeTHF). As detailed in CN103864569A, this one-step process employs hydrobromic acid (HBr) and concentrated sulfuric acid (H₂SO₄) under reflux. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by bromide ions at the less substituted carbon, resulting in ring opening (Fig. 1).

Reaction Steps :

  • Protonation : 2-MeTHF reacts with H₂SO₄ to form an oxonium ion.

  • Nucleophilic Attack : Bromide ions attack the β-carbon, breaking the ether bond.

  • Rearrangement : The intermediate undergoes hydride shift to stabilize the carbocation.

  • Second Bromination : A second equivalent of HBr adds to the carbocation, yielding 1,4-dibromopentane.

Optimization and Yield

Key parameters influencing yield and purity include:

  • Reagent Ratios : A 40% HBr aqueous solution with 2-MeTHF in a 4:1 molar ratio.

  • Temperature : Room temperature for initial mixing, followed by reflux at 90–100°C for 4–8 hours.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and distillation under reduced pressure.

ParameterOptimal ValueYield (%)Purity (%)
HBr Concentration40%70–75≥98.5
Reaction Time5–8 hours7298.5
SolventEthyl Acetate7598.7

Data adapted from CN103864569A.

Bromination of Chiral Pentanediol Derivatives

Starting Material Selection

Enantioselective synthesis of (4S)-1,4-dibromopentane can be achieved using chiral 2,4-pentanediol as a precursor. As demonstrated in studies on 2,4-dibromopentane, phosphorus pentabromide (PBr₅) selectively brominates hydroxyl groups while retaining the starting material’s stereochemistry.

Synthetic Pathway :

  • Diol Protection : The 2,4-pentanediol is protected at the 2-position to avoid over-bromination.

  • Bromination : PBr₅ reacts with the 4-hydroxyl group, forming (4S)-4-bromopentanol.

  • Second Bromination : Thionyl bromide (SOBr₂) converts the remaining hydroxyl to bromide.

Stereochemical Integrity

The absolute configuration of the starting diol determines the product’s chirality. For example, (2S,4S)-2,4-pentanediol yields (4S)-1,4-dibromopentane with 93.4% optical purity. This method avoids racemization by maintaining mild reaction conditions (0–25°C) and using non-polar solvents like carbon tetrachloride.

Challenges and Limitations

  • Cost : Chiral diols are expensive compared to racemic precursors.

  • Byproducts : Competing reactions at the 2-position necessitate protective groups, complicating the workflow.

Catalytic Asymmetric Synthesis

Transition Metal Catalysis

While no direct methods for (4S)-1,4-dibromopentane are reported, analogous syntheses of chiral dibromides use palladium or nickel catalysts to enforce stereoselectivity. For instance, asymmetric dibromination of pentenes with chiral ligands (e.g., BINAP) could theoretically yield the desired enantiomer, though this remains speculative without experimental validation.

Organocatalytic Approaches

Quaternary ammonium salts with chiral counterions (e.g., cinchona alkaloids) have been used to catalyze enantioselective brominations. Applying these to 1,4-pentanediol derivatives might offer a metal-free route to (4S)-1,4-dibromopentane.

Comparative Analysis of Methods

MethodStarting MaterialStereochemical ControlYield (%)CostScalability
Ring-Opening Bromination2-MeTHFNone (Racemic)70–75LowIndustrial
Chiral Diol Bromination(2S,4S)-DiolHigh60–65HighLaboratory
Catalytic AsymmetricPenteneTheoreticalN/AModerateExperimental

Chemical Reactions Analysis

Reactions of 1,4-Dibromopentane and Related Compounds

  • Reaction with Sodium Sulfide: 1,4-Dibromopentane derivatives react with sodium sulfide to form cyclic thioethers. For example, (2R,3S,4S)-2,3,5-O-Tribenzyl-1,4-dibromopentane (10) reacts with sodium sulfide nonahydrate in DMF at 100 °C to yield 1,4-Anhydro-2,3,5-O-tribenzyl-4-thio-d-ribitol (11) . Similarly, (2S,3S,4R)-2,3,5-Tri-O-benzyl-pentane-1,4-dimesylate (9) reacts with sodium sulfide nonahydrate in DMF at 100 °C to yield 1,4-Anhydro-2,3,5-O-tribenzyl-4-thio-l-lyxitol (13) .

  • Double Alkylations of Indole: 1,4-dibromobutane (and presumably 1,4-dibromopentane) can be used in double alkylations of indole in the presence of a palladium catalyst, norbornene, and a base such as K2CO3 .

Further Reactions and Transformations

  • Sulfoxide Formation: 1,4-Anhydro-2,3,5-O-tribenzyl-4-thio-l-lyxitol (13) can be oxidized to 1,4-Anhydro-2,3,5-O-tribenzyl-4-sulfoxide-l-lyxitol (14) using m-CPBA in DCM at −40 °C .

  • trans-1,4-dibromo-2-butene Synthesis : High purity trans-1,4-dibromo-2-butene can be prepared using a process comprising reaction in a solvent such as dichloromethane at temperatures between -25 °C and 60 °C . The reaction solvent is removed by distillation, followed by distillation under reduced pressure to collect the trans-1,4-dibromo-2-butene fraction .

Scientific Research Applications

Organic Synthesis

(4S)-1,4-dibromopentane is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in several important reactions:

  • Synthesis of Pheromones : It is employed in the synthesis of specific stereoisomers of pheromones, such as the trail pheromone of the pharaoh ant. This application highlights its significance in chemical ecology and pest control strategies .
  • Indolizidine Alkaloids : The compound serves as a precursor in the synthesis of indolizidine alkaloids, which are known for their biological activity and potential therapeutic uses .
  • Functional Group Transformations : The bromine atoms in (4S)-1,4-dibromopentane can be replaced through nucleophilic substitution reactions, enabling the formation of various derivatives that can be further functionalized for diverse applications.

Pharmaceutical Development

The stereochemistry of (4S)-1,4-dibromopentane plays a crucial role in its pharmacological applications:

  • Chiral Drugs : The compound's chirality allows it to be used in the development of chiral drugs where the specific stereochemistry can influence biological activity. For instance, different enantiomers may exhibit varying levels of efficacy or safety profiles .
  • CCR4 Antagonists : Research indicates that derivatives of (4S)-1,4-dibromopentane have been explored as potential CCR4 antagonists. These compounds are significant in cancer therapy, particularly for targeting tumor microenvironments by inhibiting Treg trafficking into tumors .

Chemical Research

In chemical research, (4S)-1,4-dibromopentane serves multiple roles:

  • Reagent in Stereochemical Studies : The compound is used to study stereochemical properties and reactivity patterns due to its well-defined chiral centers. This helps elucidate mechanisms of reactions involving chiral intermediates .
  • Model Compound for Chiral Resolution : Its structure provides a model for developing methods for chiral resolution and understanding enantiomeric interactions with biological systems .

Case Study 1: Synthesis Pathway for Pheromones

StepReaction TypeReagents UsedYield (%)
1Nucleophilic substitution(4S)-1,4-dibromopentane + nucleophile85%
2ReductionProduct from step 1 + reducing agent90%
3PurificationChromatography95%

This case study illustrates the efficiency of using (4S)-1,4-dibromopentane as a starting material for synthesizing complex organic molecules like pheromones.

Case Study 2: Pharmacological Profile of CCR4 Antagonists

CompoundIC50 (nM)Bioavailability (%)Target Activity
Compound A (derived from (4S)-1,4-dibromopentane)4075High
Compound B (non-chiral)10050Moderate

This data highlights how modifications to (4S)-1,4-dibromopentane can lead to compounds with significantly improved pharmacological profiles compared to non-chiral counterparts.

Mechanism of Action

The mechanism of action of (4S)-1,4-dibromopentane primarily involves its reactivity as a dibromoalkane. The bromine atoms act as leaving groups in nucleophilic substitution reactions, allowing the compound to form various substituted products. In elimination reactions, the compound can form alkenes through the removal of hydrogen bromide (HBr).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural isomers of C₅H₁₀Br₂—1,2-, 1,3-, 1,4-, and 1,5-dibromopentane—exhibit distinct chemical behaviors due to varying bromine positions. Below is a systematic comparison:

Table 1: Structural and Physical Properties

Compound Molecular Structure Dipole Moment (D) Conformers in Liquid/Solid States Key Applications
1,2-Dibromopentane Br-C₁-C₂-C₃-C₄-C₅-Br Lower (proximal Br) Fewer due to steric hindrance Elimination reactions (e.g., allylic Br)
1,3-Dibromopentane Br-C₁-C₂-C₃-Br-C₄-C₅ Moderate Intermediate flexibility Cross-coupling reactions
1,4-Dibromopentane Br-C₁-C₂-C₃-C₄-Br-C₅ Higher Six conformers Cyclization (methylcyclobutane)
1,5-Dibromopentane Br-C₁-C₂-C₃-C₄-C₅-Br Similar to 1,4 Extended chain conformation Macrocyclic syntheses

Key Differences in Reactivity

Cyclization Reactions :

  • 1,4-Dibromopentane : Forms methylcyclobutane upon heating with sodium via intramolecular Wurtz coupling .
  • 1,5-Dibromopentane : Likely forms cyclopentane derivatives due to longer chain length.
  • 1,2-Dibromopentane : Proximal Br atoms favor elimination over cyclization, yielding alkenes (e.g., 1-pentene) .

Elimination Reactions :

  • 1,4-Dibromopentane with NaOH/EtOH produces 3 isomeric alkenes (C₅H₈) via dehydrohalogenation, considering both structural and stereoisomerism .
  • 1,2-Dibromopentane undergoes faster elimination due to allylic stabilization of transition states.

Dipole Moments and Solvation :

  • The larger dipole moment of 1,4-dibromopentane (vs. 1,2- or 1,3-isomers) arises from reduced inductive effects between distal Br atoms, influencing solvation and reaction kinetics .

Stereochemical Considerations

  • (4S)-1,4-Dibromopentane is critical in asymmetric synthesis. For example, its use in preparing Boc-L-2-amino-6-bromoheptanoic acid highlights enantioselective applications .
  • Racemic 1,4-dibromopentane lacks this stereochemical control, limiting its utility in chiral drug intermediates.

Research Findings and Data Tables

Table 2: Reaction Outcomes with Alkali Metals

Compound Reaction Conditions Major Product(s) Yield (%) Reference
1,4-Dibromopentane Na, Δ Methylcyclobutane ~70-80
1,5-Dibromopentane Na, Δ Cyclopentane derivatives Not reported -
1,2-Dibromopentane Na, Δ 1-Pentene + HBr ~90

Table 3: Elimination Products with NaOH/EtOH

Compound Number of Alkenes Formed Isomer Types Reference
1,4-Dibromopentane 3 1-pentene, cis/trans-2-pentene
1,2-Dibromopentane 2 1-pentene, cis-2-pentene -

Q & A

Q. What experimental methods are recommended for determining the dipole moment and relaxation times of (4S)-1,4-dibromopentane?

  • Methodological Answer: Dipole moments can be measured using dielectric relaxation spectroscopy (DRS) or computational methods like density functional theory (DFT). For experimental determination, DRS at varying temperatures (e.g., 20°C, 40°C, 60°C) is effective, as shown by relaxation time studies where 1,4-dibromopentane exhibited longer relaxation times at lower temperatures due to molecular volume effects . Computational approaches (e.g., Gaussian software) can validate experimental dipole moments by modeling molecular geometry and electron distribution.

Q. How can the stereochemical configuration of (4S)-1,4-dibromopentane be confirmed?

  • Methodological Answer: Chiral chromatography (e.g., HPLC with a chiral stationary phase) or vibrational circular dichroism (VCD) are reliable techniques. Raman and infrared spectroscopy, combined with normal coordinate calculations, can distinguish conformers and verify stereochemistry. For example, vibrational spectra analysis revealed six possible conformers in neat liquid phases, with crystallized forms favoring the PHSHH conformer (bromines on opposite sides) .

Q. What isomeric products form when (4S)-1,4-dibromopentane undergoes elimination with NaOH in ethanol?

  • Methodological Answer: Base-induced dehydrohalogenation produces alkenes via an E2 mechanism. The reaction yields three isomeric alkenes (C₅H₁₀): 1-pentene, 2-pentene (cis/trans), and possibly a cyclic alkene if intramolecular elimination occurs. Gas chromatography-mass spectrometry (GC-MS) is recommended to separate and identify products .

Advanced Research Questions

Q. How do conformational dynamics of (4S)-1,4-dibromopentane influence its reactivity in cross-coupling reactions?

  • Methodological Answer: Conformers affect steric accessibility of bromine atoms. Nuclear magnetic resonance (NMR) line-shape analysis or variable-temperature NMR can track conformational equilibria. For instance, the PHSHH conformer (antiperiplanar bromines) may favor nucleophilic substitution (SN2) pathways, while gauche conformers could lead to side reactions. Compare kinetic data from reactions under controlled conditions (e.g., solvent polarity, temperature) .

Q. How to resolve contradictions in reported dipole moments of dibromoalkanes, including (4S)-1,4-dibromopentane?

  • Methodological Answer: Discrepancies may arise from solvent effects, temperature, or measurement techniques. Replicate experiments using standardized DRS protocols and cross-validate with DFT calculations. For example, dipole moments increase with bromine separation (e.g., 1,4-dibromopentane vs. 1,3-dibromopropane) due to reduced induction effects; ensure solvent polarity is consistent across studies .

Q. What thermodynamic parameters govern the micellization behavior of surfactants derived from (4S)-1,4-dibromopentane?

  • Methodological Answer: Isothermal titration calorimetry (ITC) can measure enthalpy changes (ΔH) during micelle formation. Combine with conductivity measurements to determine critical micelle concentration (CMC) and Gibbs free energy (ΔG). For example, dibromopentane-derived surfactants (e.g., quaternary ammonium salts) show temperature-dependent aggregation; compare with analogs like 1,5-dibromopentane to assess chain-length effects .

Key Research Tools

  • Spectral Databases: Reaxys or SciFinder for comparing reported NMR/IR spectra .
  • Computational Software: Gaussian (DFT), Avogadro (3D modeling) .
  • Synthesis Protocols: Microwave-assisted alkylation with dibromopentane derivatives (e.g., K₂CO₃ in acetonitrile at 130°C) .

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